molecular formula C8H7ClO3 B8520398 1-(3-Chloro-2,4-dihydroxy-phenyl)ethanone

1-(3-Chloro-2,4-dihydroxy-phenyl)ethanone

Cat. No. B8520398
M. Wt: 186.59 g/mol
InChI Key: NNAUCAUMKGFRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2,4-dihydroxy-phenyl)ethanone is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-2,4-dihydroxy-phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-2,4-dihydroxy-phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

1-(3-chloro-2,4-dihydroxyphenyl)ethanone

InChI

InChI=1S/C8H7ClO3/c1-4(10)5-2-3-6(11)7(9)8(5)12/h2-3,11-12H,1H3

InChI Key

NNAUCAUMKGFRFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,4-dihydroxyacetophenone (6 g, 39.4 mmol), aqueous 1M sodium hydroxide (41.4 mL, 41.4 mmol) and water (200 mL) is stirred at room temperature. An aqueous 1.6M solution of sodium hypochlorite (32 mL) is added over a 1 hr period. The resulting dark brown solution is stirred 18 hr at room temperature. The reaction mixture is adjusted to a pH of 2-3 with concentrated aqueous hydrochloric acid. The resulting suspension is filtered and washed with water (4×100 mL). The filtered solid was dried under vacuum at 45° C. for 2.5 days to give the title compound (4.8 g, 65%) as a brown solid. LCMS 1 187 M+.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
41.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

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